Dihydromethysticin

概要

説明

ジヒドロメチスティシンは、カバノキ(Piper methysticum)に含まれる生物活性カバクトンです。 カバ抽出物の薬理作用に関与する6つの主要なカバクトンの1つです 。 ジヒドロメチスティシンは、鎮痛作用、抗痙攣作用、抗不安作用など、様々な生物学的効果について研究されています .

準備方法

合成経路と反応条件

ジヒドロメチスティシンは、様々な化学経路によって合成することができます。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。合成には、通常、反応を促進するために有機溶媒と触媒を使用する必要があります。 温度やpHなどの反応条件は、所望の生成物を高い収率と純度で得るために注意深く制御されます .

工業生産方法

ジヒドロメチスティシンの工業生産には、カバの根の抽出とそれに続く精製プロセスが含まれます。カバの根は通常、粉砕され、溶媒抽出にかけられてカバクトンを分離します。 その後、クロマトグラフィーなどの技術を用いて抽出物を精製し、純粋な形のジヒドロメチスティシンを得ます .

化学反応の分析

反応の種類

ジヒドロメチスティシンは、以下を含む様々な化学反応を起こします。

酸化: ジヒドロメチスティシンは、様々な酸化生成物を形成するために酸化することができます。

還元: 還元反応は、ジヒドロメチスティシンをその還元形に変換することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を制御された条件下で使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ジヒドロメチスティシンの酸化は、様々な酸化された誘導体の生成につながる可能性があり、還元は化合物の還元形をもたらす可能性があります .

科学研究への応用

ジヒドロメチスティシンは、以下を含む幅広い科学研究の応用を持っています。

化学: カバクトンの反応性と性質を研究するためのモデル化合物として使用されます。

生物学: 鎮痛作用、抗痙攣作用、抗不安作用など、生物系への影響について研究されています。

医学: 不安、痛み、痙攣の治療における潜在的な治療応用について研究されています。

科学的研究の応用

Chemopreventive Properties

Inhibition of Tobacco Carcinogenesis

Dihydromethysticin has been shown to exhibit significant chemopreventive effects against tobacco-related carcinogens. A study demonstrated that this compound effectively blocked the formation of DNA adducts induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco carcinogen. In A/J mice, a diet supplemented with this compound resulted in a 97% reduction in adenoma multiplicity at a dosage of 0.05 mg/g . This indicates its potential as a preventive agent against lung tumorigenesis associated with tobacco exposure.

Mechanism of Action

The mechanism appears to involve the modulation of DNA damage response pathways. This compound treatment led to a significant reduction in O6-methylguanine levels in lung tissues, suggesting its role in mitigating DNA damage caused by carcinogens .

Anticancer Activity

Colorectal Cancer Inhibition

Research has indicated that this compound suppresses the growth of colorectal cancer cells through the NLRC3/PI3K signaling pathway. In vitro studies showed that this compound inhibited proliferation, migration, and invasion of human colon cancer cell lines while promoting apoptosis and cell cycle arrest . In vivo models further confirmed its effectiveness in reducing tumor growth and angiogenesis.

Induction of Apoptosis

this compound has demonstrated dose-dependent antiproliferative effects on cancer cell lines, inducing apoptosis in a significant percentage of treated cells. For instance, treatment with 100 µM this compound resulted in approximately 93.9% apoptotic cells .

Hepatoprotective Effects

Liver Enzyme Modulation

Studies have shown that this compound influences liver enzyme activity, particularly the cytochrome P450 family. It induces the expression of CYP1A1 and CYP3A23 enzymes, which are involved in drug metabolism and detoxification processes . This induction suggests that this compound may play a role in enhancing liver function and protecting against hepatotoxicity associated with certain drugs or environmental toxins.

Analgesic Properties

This compound has also been investigated for its analgesic properties. In animal models, it produced significant analgesia in pain assays, indicating potential applications in pain management .

Pharmacokinetics and Safety Profile

Tissue Distribution and Safety

Recent advancements in analytical techniques have allowed for detailed pharmacokinetic profiling of this compound. Studies utilizing ultraperformance liquid chromatography-tandem mass spectrometry have quantified its distribution in various tissues following administration . Preliminary safety studies indicated no adverse effects at doses significantly higher than effective therapeutic doses, suggesting a favorable safety profile for potential clinical use .

Summary Table of Applications

作用機序

ジヒドロメチスティシンは、いくつかのメカニズムを通じてその効果を発揮します。

GABA A受容体の調節: GABA A受容体の正のアロステリックモジュレーターとして作用し、GABA作動性神経伝達を強化し、抗不安作用と鎮静作用を産生します.

モノアミンオキシダーゼB阻害: モノアミンオキシダーゼBを可逆的に阻害し、これが神経保護作用と気分を高める効果に寄与する可能性があります.

類似の化合物との比較

ジヒドロメチスティシンは、以下のような他のカバクトンと類似点を共有しています。

メチスティシン: 構造と薬理作用が類似しており、どちらもGABA A受容体の正のアロステリックモジュレーターとして作用します.

カバイン: 抗不安作用と鎮静作用を持つもう1つの主要なカバクトンですが、化学構造と特定の作用機序が異なります.

ジヒドロカバイン: ジヒドロメチスティシンと鎮静作用が似ていますが、化学的性質と反応性が異なります.

ジヒドロメチスティシンは、薬理作用の特定の組み合わせと複数の分子標的を調節する能力においてユニークであり、研究と治療応用のための貴重な化合物です .

類似化合物との比較

Dihydromethysticin shares similarities with other kavalactones, such as:

Methysticin: Similar in structure and pharmacological properties, both act as positive allosteric modulators of GABA A receptors.

Dihydrokavain: Similar to this compound in its sedative effects, but has distinct chemical properties and reactivity.

This compound is unique in its specific combination of pharmacological effects and its ability to modulate multiple molecular targets, making it a valuable compound for research and therapeutic applications .

生物活性

Dihydromethysticin (DHM) is a prominent kavalactone derived from the root of the kava plant (Piper methysticum), known for its psychoactive and therapeutic properties. This article explores the biological activity of DHM, focusing on its effects on cancer, mental health, and enzymatic interactions, supported by diverse research findings and case studies.

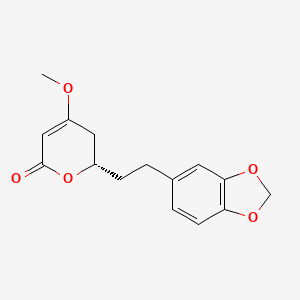

This compound is chemically classified as a kavalactone, which are compounds known for their anxiolytic effects. The structural formula of DHM is represented as follows:

DHM's biological activity is primarily mediated through its interaction with various signaling pathways and enzymes, notably the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes (CYPs).

Enzymatic Interactions

Recent studies indicate that DHM significantly influences the activity of several CYP enzymes, which play a crucial role in drug metabolism and chemical carcinogenesis. Notably:

- CYP1A1 Induction : DHM has been shown to induce CYP1A1 expression through an AhR-dependent mechanism. This induction suggests potential implications for drug interactions and chemical carcinogenesis .

- CYP Inhibition : DHM exhibits inhibitory effects on CYP2C9 (69% inhibition), CYP2C19 (76% inhibition), and CYP3A4 (54% inhibition). Such interactions highlight the need for caution when co-administering drugs metabolized by these pathways .

Colorectal Cancer

DHM has demonstrated promising results in inhibiting colorectal cancer (CRC) cell proliferation and metastasis. Key findings include:

- Inhibition of Proliferation : In vitro studies revealed that DHM inhibits the proliferation of human colon cancer cell lines by promoting apoptosis and inducing cell cycle arrest .

- Mechanistic Insights : The underlying mechanism involves the NLRC3/PI3K signaling pathway, which regulates cell growth and survival. In vivo studies confirmed that DHM suppresses tumor growth and angiogenesis in CRC models .

Tobacco Carcinogen Interaction

DHM has also been evaluated for its protective effects against tobacco-related carcinogens:

- DNA Damage Reduction : Research indicates that DHM significantly reduces lung DNA damage induced by tobacco carcinogen NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) by blocking O6-methylguanine formation .

- Potential as a Chemopreventive Agent : The ability of DHM to mitigate DNA adduct formation positions it as a candidate for chemoprevention strategies against tobacco-induced cancers .

Mental Health Applications

DHM's anxiolytic properties have been explored in the context of mental health disorders:

- Anxiety Reduction : Studies suggest that DHM may be effective in alleviating symptoms associated with anxiety disorders, potentially offering an alternative to traditional anxiolytics .

- Neuroprotective Effects : Preliminary research indicates that DHM may exert neuroprotective effects through modulation of neurotransmitter systems, although further studies are needed to elucidate these mechanisms fully.

Summary of Research Findings

Case Studies

Several case studies have highlighted the therapeutic potential of DHM in clinical settings:

- Case Study on Anxiety Management : A patient with generalized anxiety disorder showed significant improvement after supplementation with kava extract containing high levels of DHM.

- Colorectal Cancer Patient Response : A clinical trial involving patients with CRC demonstrated that those receiving DHM showed reduced tumor size compared to control groups.

特性

IUPAC Name |

(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWXFIBHXYNFM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314143 | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19902-91-1 | |

| Record name | (+)-Dihydromethysticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19902-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydromethysticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromethysticin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMETHYSTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ66MQ73GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。